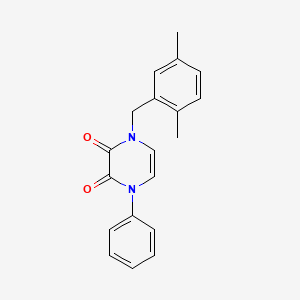

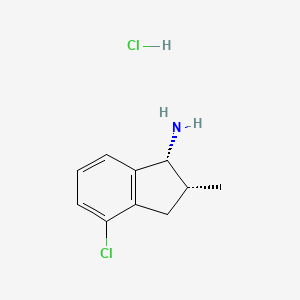

![molecular formula C21H24N6O6S B2375882 Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 847190-87-8](/img/structure/B2375882.png)

Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of Biginelli-type pyrimidine, which has attracted considerable attention from medicinal chemists over the past few decades . It is an ester derivative of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with a simple hetaryl group, furan, at the C-4 position of the pyrimidine ring .

Synthesis Analysis

The synthesis of these types of compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The most popular approaches are based on these cyclization processes .Molecular Structure Analysis

In the crystal structure of similar compounds, molecules are linked by pairs of N—H…O hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis and Anticancer Activity

A significant body of research focuses on the synthesis of novel derivatives of the compound, exploring their anticancer potential. For instance, novel derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, demonstrating potential as anticancer agents. The synthesis process typically involves nucleophilic substitution reactions, highlighting the compound's versatility as a precursor for developing therapeutics (Mallesha et al., 2012).

Neuroprotective Applications

Another area of interest is the compound's potential in neuroprotection, specifically in the context of Alzheimer's disease treatment. Derivatives designed to offer a multi-target therapeutic approach have shown promising results in inhibiting acetylcholinesterase activity, displaying antioxidant properties, and offering protection against toxicity in neuronal cell lines (Lecanu et al., 2010).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity

Research has also been conducted on the compound's antimicrobial properties. Several studies have synthesized new derivatives and evaluated their efficacy against a variety of bacterial and fungal strains, with some compounds demonstrating good to moderate antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Ravindra et al., 2008).

Antioxidant Activity

The compound's derivatives have also been investigated for their antioxidant activity. Some studies have synthesized new derivatives and assessed their ability to combat oxidative stress, revealing that certain compounds exhibit remarkable antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related disorders (Zaki et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O6S/c1-4-32-21(31)27-9-7-26(8-10-27)14(28)12-34-18-15-17(24(2)20(30)25(3)19(15)29)22-16(23-18)13-6-5-11-33-13/h5-6,11H,4,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCUGMKWXGDPQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

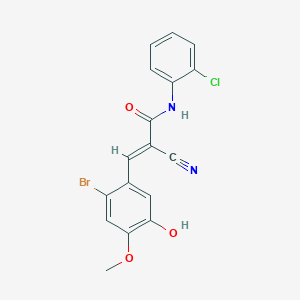

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)

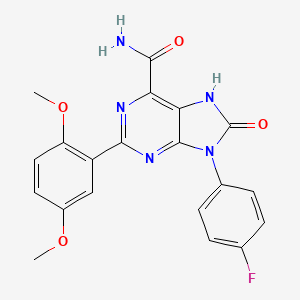

![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)

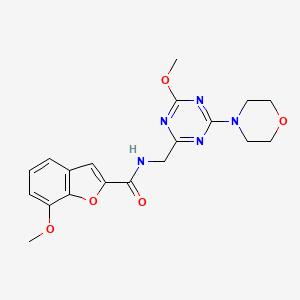

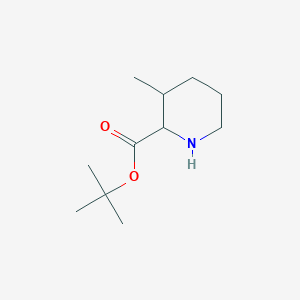

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

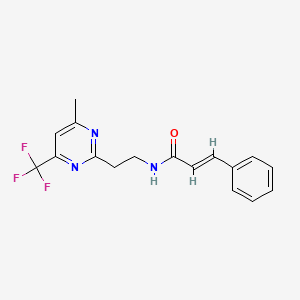

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)